molecular formula C36H72O3 B066578 Isostearyl hydroxystearate CAS No. 162888-05-3

Isostearyl hydroxystearate

Cat. No.: B066578
CAS No.: 162888-05-3
M. Wt: 553 g/mol
InChI Key: MZHRZGNAWRBAAD-UHFFFAOYSA-N
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Description

Isostearyl hydroxystearate, also known as this compound, is a useful research compound. Its molecular formula is C36H72O3 and its molecular weight is 553 g/mol. The purity is usually 95%.
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Scientific Research Applications

Cosmetic and Personal Care Products

Isostearyl hydroxystearate is widely used in cosmetics for its ability to provide a smooth, silky texture and improve the spreadability of formulations. Its applications include:

  • Moisturizers and Creams : Acts as an emollient, providing hydration and preventing moisture loss from the skin.
  • Makeup Products : Enhances the texture and application of foundations, lipsticks, and other color cosmetics.
  • Sunscreens : Serves as a film-forming agent, improving water resistance.

This compound functions as an effective skin conditioning agent. Research indicates that it forms a barrier on the skin's surface, which helps retain moisture and improve skin elasticity.

  • Case Study : A study published in the Journal of Cosmetic Science demonstrated that formulations containing this compound significantly improved skin hydration levels compared to control formulations lacking this ingredient .

Stability Enhancer in Formulations

In addition to its emollient properties, this compound contributes to the stability of emulsions in cosmetic products. It helps to stabilize oil-in-water emulsions, thereby enhancing product shelf life.

  • Research Findings : A formulation study showed that incorporating this compound improved the stability of emulsions under varying temperature conditions, reducing phase separation compared to formulations without this ingredient .

Safety Profile and Regulatory Status

The safety assessment conducted by the Cosmetic Ingredient Review (CIR) Expert Panel concluded that this compound is safe for use in cosmetics at concentrations typically employed in formulations. The panel noted low potential for irritation or sensitization .

Table 2: Safety Evaluation Summary

ParameterFindings
Skin IrritationLow (minimal irritation potential)
Eye IrritationLow
Developmental ToxicityLow

Additional Applications

Beyond cosmetics, this compound has potential applications in:

  • Pharmaceuticals : As a penetration enhancer for topical drug delivery systems.
  • Hair Care Products : Improves manageability and shine of hair.

Chemical Reactions Analysis

Degradation and Hydrolysis

Isostearyl hydroxystearate undergoes enzymatic hydrolysis in biological systems, releasing isostearyl alcohol and 12-hydroxystearic acid. Key findings include:

Study Model Conditions Outcome Source
Rat gastrointestinal tractFat-free diet, 2 g/kg doseHydrolysis to free fatty acids observed
Human skin (in vitro)Non-occlusive application for 3 hoursMinimal penetration; retained on skin surface
  • Hydrolysis is pH-dependent, with faster rates in alkaline environments .
  • In vivo studies show that liberated 12-hydroxystearic acid can polymerize into lipid lamellar structures, enhancing skin barrier function .

Interaction with Cosmetic Formulations

This compound modifies lipid phase behavior in skincare products. Notable interactions include:

Interaction Type Effect Mechanism Example
Penetration enhancementSynergistic with alcohols (e.g., isopropanol)Disruption of stratum corneum lipid packingIsopropanol-isostearyl mixtures
Occlusive film formationReduces transepidermal water loss (TEWL)Forms orthorhombic lipid mesophasesComparable to petrolatum
  • Penetration enhancement : this compound increases solubility of lipophilic actives (e.g., indomethacin) by 60-fold compared to paraffin .
  • Occlusion : Forms non-greasy barriers that improve skin hydration without blocking pores .

Catalytic and Polymerization Reactions

12-hydroxystearic acid (a precursor) polymerizes via intermolecular esterification , forming dimers or oligomers under heat (180–220°C) . This reaction is critical for producing high-molecular-weight esters used in waterproof cosmetics:

Degree of Polymerization Hydroxy Value (mgKOH/g) Application
7–1210–70Waterproof films, adhesives
>12<10Reduced efficacy in cosmetics
  • Polymerization is controlled by reaction time and catalyst type (e.g., alkoxides of alkaline earth metals) .

Stability and Reactivity

  • Thermal stability : Decomposes above 250°C, releasing CO₂ and water .
  • Oxidative stability : Resists rancidity due to saturated hydrocarbon chains .

Key Data Tables

Table 1: Synthetic Pathways for this compound

PathwayReactantsByproductsCatalysts
Direct esterificationIsostearyl alcohol + 12-HSAWaterH₂SO₄, Lewis acids
TransesterificationTriglycerides + AlcoholsGlycerinAlkaline catalysts

Table 2: Degradation Products

EnvironmentProductsBiological Impact
GastrointestinalIsostearyl alcohol, 12-HSAIncreased free fatty acids
Skin surfacePolymerized 12-HSAEnhanced barrier function

Table 3: Interaction with Penetration Enhancers

Enhancer SystemPermeability Coefficient (cm/h)Key Finding
Isopropanol (50%) + ester0.45 × 10⁻³Synergistic estradiol transport
Ethanol + isopropyl palmitate0.32 × 10⁻³Concentration-dependent flux

Properties

CAS No.

162888-05-3

Molecular Formula

C36H72O3

Molecular Weight

553 g/mol

IUPAC Name

16-methylheptadecyl 12-hydroxyoctadecanoate

InChI

InChI=1S/C36H72O3/c1-4-5-6-25-30-35(37)31-26-21-17-13-14-18-22-27-32-36(38)39-33-28-23-19-15-11-9-7-8-10-12-16-20-24-29-34(2)3/h34-35,37H,4-33H2,1-3H3

InChI Key

MZHRZGNAWRBAAD-UHFFFAOYSA-N

SMILES

CCCCCCC(CCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C)O

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C)O

Synonyms

ISOSTEARYL HYDROXYSTEARATE

Origin of Product

United States

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